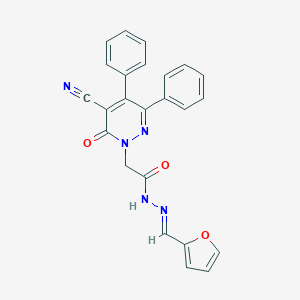![molecular formula C17H14N4O2S2 B293101 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenothiazine and has been synthesized using a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments include its broad-spectrum antimicrobial activity, its potential use in cancer therapy, and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is to further explore its potential use in cancer therapy and to develop more effective cancer treatments. Another direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process. First, 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2-thiol is synthesized by reacting 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride and sodium sulfide. This intermediate is then reacted with chloroacetic acid in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Fórmula molecular |
C17H14N4O2S2 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-[[5-(phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14N4O2S2/c18-15(22)10-24-17-20-19-16(23-17)9-21-11-5-1-3-7-13(11)25-14-8-4-2-6-12(14)21/h1-8H,9-10H2,(H2,18,22) |
Clave InChI |
WLPDYFYCFHRJER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(O4)SCC(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NN=C(O4)SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B293018.png)
![2-Ethoxy-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293019.png)
![2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B293020.png)
![7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B293021.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293026.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)
![[3-Amino-4-(2-thienyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-2-yl](4-bromophenyl)methanone](/img/structure/B293039.png)
![2-[(4-chlorophenyl)hydrazinylidene]-1-oxo-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293040.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293041.png)